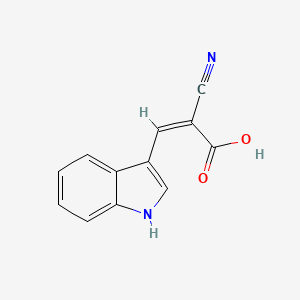
2-Cyano-3-(1H-indol-3-yl)acrylic acid
Descripción general
Descripción
2-Cyano-3-(1H-indol-3-yl)acrylic acid is a compound with the molecular formula C12H8N2O2 . It is a cell-permeable α-cyanocinnamate compound that acts as a rapid, active site thiol modifying, time-dependent and non-competitive inhibitor of bi-directional pyruvate transport across plasma membranes in yeast, bacteria, Drosophila, and humans .
Synthesis Analysis
The synthesis of 2-Cyano-3-(1H-indol-3-yl)acrylic acid involves condensation between the aldehyde and the methylene group, resulting in the formation of the vinyl group (C = CH) .Molecular Structure Analysis
The molecular structure of 2-Cyano-3-(1H-indol-3-yl)acrylic acid is represented by the InChI code: 1S/C12H8N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-5,7,14H, (H,15,16)/b8-5- .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.21 . It is a pale-yellow to yellow-brown solid . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Applications
The compound has been studied for its potential as an anti-inflammatory and analgesic agent. A derivative, (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide (ICMD-01) , was synthesized and showed significant inhibition of nitrite production and cytokine production (IL-1β and TNFα) in macrophages . This suggests its use in treating conditions associated with inflammation and pain.
Cancer Treatment
Indole derivatives, including those similar to 2-Cyano-3-(1H-indol-3-yl)acrylic acid, have been explored for their anticancer properties. They play a role in cell biology and are considered for the treatment of various cancer types due to their ability to interact with biological targets involved in cancer progression .
Synthesis of Alkaloids
Indole derivatives are prevalent in many natural alkaloids. The synthesis of these compounds, including 2-Cyano-3-(1H-indol-3-yl)acrylic acid, is crucial for creating molecules that mimic the biological activities of natural alkaloids, which have therapeutic potential .
Mitochondrial Function Modulation
Compounds similar to 2-Cyano-3-(1H-indol-3-yl)acrylic acid have been shown to affect mitochondrial function. They can inhibit the mitochondrial pyruvate carrier, which has implications for metabolic diseases and conditions where mitochondrial function is compromised .
Development of Antimicrobial Agents
The structural framework of indole derivatives makes them suitable candidates for developing new antimicrobial agents. Their interaction with microbial enzymes and receptors can lead to the development of drugs that combat resistant strains of bacteria and fungi .
Neuroprotective Effects
Indole derivatives have been investigated for their neuroprotective effects. They may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage and death .
Modulation of Enzyme Activity
These compounds have been used to modulate the activity of various enzymes, including those involved in inflammatory processes and cancer. By inhibiting or activating specific enzymes, they can influence disease progression and are valuable in drug development .
Anti-Angiogenic Properties
Research has indicated that indole derivatives can exhibit anti-angiogenic properties, meaning they can inhibit the formation of new blood vessels. This is particularly useful in treating diseases where angiogenesis plays a critical role, such as cancer .
Mecanismo De Acción
Target of Action
The primary target of 2-Cyano-3-(1H-indol-3-yl)acrylic acid is the mitochondrial pyruvate carrier (MPC) . The MPC is a crucial component of cellular metabolism, responsible for transporting pyruvate from the cytosol into the mitochondria .
Mode of Action
2-Cyano-3-(1H-indol-3-yl)acrylic acid acts as a potent inhibitor of the mitochondrial pyruvate carrier . It inhibits pyruvate transport across plasma membranes in various organisms, including yeast, bacteria, Drosophila, and humans .
Biochemical Pathways
By inhibiting the mitochondrial pyruvate carrier, 2-Cyano-3-(1H-indol-3-yl)acrylic acid disrupts the normal flow of pyruvate into the mitochondria . This disruption can affect various biochemical pathways, including glycolysis and the citric acid cycle, which rely on the transport of pyruvate into the mitochondria .
Result of Action
The inhibition of the mitochondrial pyruvate carrier by 2-Cyano-3-(1H-indol-3-yl)acrylic acid can have several effects at the molecular and cellular levels. For instance, it has been shown to rapidly increase glucose uptake in human monocytes . It also attenuates mitochondrial oxidative phosphorylation and increases glycolysis, creating greater stem-like properties in LnCap prostate cancer cells .
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-5,7,14H,(H,15,16)/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXPFUXVCVZRLI-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(/C#N)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B1454913.png)
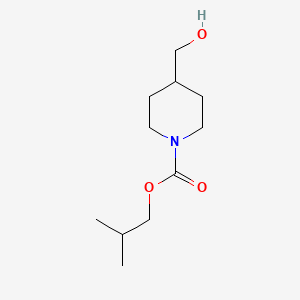


![Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate](/img/structure/B1454923.png)
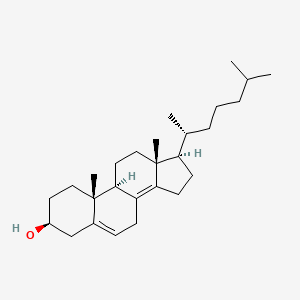
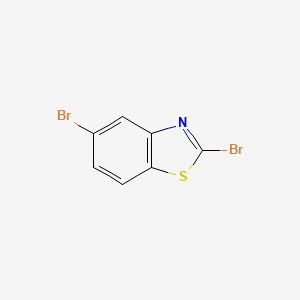
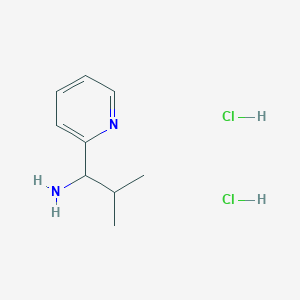
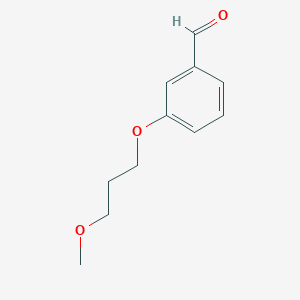
![2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1454930.png)
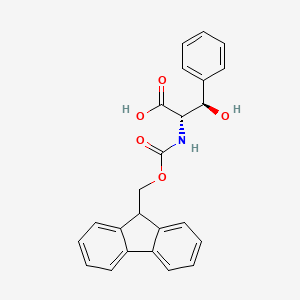
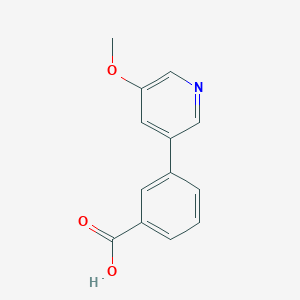
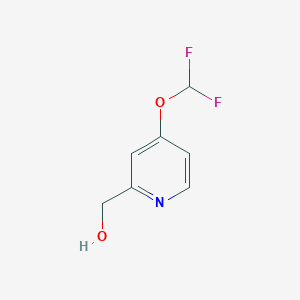
![2-[3-(Trifluoromethoxy)phenyl]morpholine](/img/structure/B1454935.png)